molecular formula C4H6F2O B6157768 3,3-difluorobutanal CAS No. 1784485-34-2

3,3-difluorobutanal

Cat. No.: B6157768
CAS No.: 1784485-34-2
M. Wt: 108.09 g/mol
InChI Key: OQKCIWIPJRDGHN-UHFFFAOYSA-N
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Description

3,3-Difluorobutanal is an organic compound with the molecular formula C4H6F2O It is a fluorinated aldehyde, characterized by the presence of two fluorine atoms attached to the third carbon of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Difluorobutanal can be synthesized through several methods. One common approach involves the fluorination of butanal derivatives. For instance, the reaction of butanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of fluorinating agents like sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in combination with catalysts can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3-difluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3,3-difluorobutanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3,3-Difluorobutanoic acid.

    Reduction: 3,3-Difluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorobutanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-difluorobutanal involves its reactivity as an aldehyde. The presence of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorobutanol: A reduced form of 3,3-difluorobutanal.

    3,3-Difluorobutanoic acid: An oxidized form of this compound.

    3,3-Difluorobutanone: A ketone analog of this compound.

Uniqueness

This compound is unique due to its high reactivity and the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

3,3-difluorobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-4(5,6)2-3-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCIWIPJRDGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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